molecular formula C20H19N3O B5611513 N-phenyl-2-[(2-phenylethyl)amino]nicotinamide

N-phenyl-2-[(2-phenylethyl)amino]nicotinamide

Cat. No. B5611513
M. Wt: 317.4 g/mol
InChI Key: OCMHLSJADDUPEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinamide derivatives, including those similar to N-phenyl-2-[(2-phenylethyl)amino]nicotinamide, often involves the condensation of nicotinic acid derivatives with various amines or hydrazines. For instance, a nicotinamide-based derivative was synthesized through the condensation of N-(4-(hydrazinecarbonyl)phenyl)benzamide with N-(4-acetylphenyl)nicotinamide, highlighting the versatility of nicotinamide as a core structure for the development of biologically active compounds (Elkaeed et al., 2022).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives plays a crucial role in their biological activity and interaction with biological targets. Structural analysis often involves X-ray crystallography or NMR spectroscopy. For example, the supramolecular structures of isomeric 2-chloro-N-(nitrophenyl)nicotinamides were determined, revealing insights into the hydrogen bonding and molecular arrangements that may influence their chemical behavior and reactivity (de Souza et al., 2005).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions that modify their chemical and physical properties, affecting their biological activities. Reactions such as oxidation, reduction, and hydrolysis can influence the pharmacological properties of these compounds. For instance, the formation of N-phenyl nicotinamides as inducers of apoptosis through specific chemical modifications demonstrates the potential of chemical reactions in enhancing the biological activity of nicotinamide derivatives (Cai et al., 2003).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are crucial for its formulation and application in various fields. Studies on related compounds provide insights into the factors that influence these properties, including molecular interactions and environmental conditions.

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives, including reactivity, stability, and interactions with other molecules, are critical for their application in chemical synthesis, pharmaceuticals, and materials science. The investigation into the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel in hydrochloric acid solution illustrates the diverse chemical properties and applications of these compounds (Chakravarthy et al., 2014).

Future Directions

The future directions for the study and application of “N-phenyl-2-[(2-phenylethyl)amino]nicotinamide” and similar compounds are vast. They are of interest in the field of medicinal chemistry due to their potential therapeutic benefits. More research is needed to fully understand their properties, mechanisms of action, and potential applications .

properties

IUPAC Name

N-phenyl-2-(2-phenylethylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c24-20(23-17-10-5-2-6-11-17)18-12-7-14-21-19(18)22-15-13-16-8-3-1-4-9-16/h1-12,14H,13,15H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMHLSJADDUPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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